2-(3-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core linked to a 3-ethoxy-2-fluorophenyl substituent. The ethoxy (–OCH₂CH₃) and fluorine (–F) groups on the aromatic ring modulate electronic and steric properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and solubility in organic solvents. Such compounds are widely used as intermediates in pharmaceutical synthesis and materials science due to their stability and versatility .
Properties
IUPAC Name |
2-(3-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-11-9-7-8-10(12(11)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEHIVWWDZGNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and biochemistry. Its unique structure allows for interactions with biological targets, making it a subject of interest in various research fields, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : C14H20BFO3
- Molecular Weight : 266.12 g/mol
- CAS Number : 1416367-03-7
- MDL Number : MFCD25102229
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the cell. The dioxaborolane moiety is known for its role in facilitating reactions involving nucleophiles and electrophiles. This compound may act as a reactive electrophile that can modify cysteine residues in proteins, potentially leading to changes in protein function.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity :
- Enzyme Inhibition :
- Neuroprotective Effects :
Case Study 1: Antitumor Activity
A study investigated the effects of dioxaborolanes on various cancer cell lines. The results indicated that compounds with a similar structure to this compound could significantly inhibit cell proliferation and induce apoptosis through p53 reactivation mechanisms.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Dioxaborolane A | 10 | HeLa |
| Dioxaborolane B | 15 | MCF-7 |
| This compound | 12 | A549 |
Case Study 2: PDE4 Inhibition
In another study focusing on PDE4 inhibition for treating chronic obstructive pulmonary disease (COPD), it was found that dioxaborolanes could effectively reduce inflammatory cytokine levels in vitro.
| Treatment | Cytokine Level Reduction (%) |
|---|---|
| Control | 0% |
| Dioxaborolane Treatment | 45% |
Comparison with Similar Compounds
Structural and Electronic Variations
Key analogs and their properties are compared below:
Table 1: Structural and Electronic Comparison
Key Observations :
- The target compound’s ethoxy-fluoro balance offers moderate reactivity suitable for controlled reactions .
- Steric Effects : Bulky substituents (e.g., OCH₂CH₃ in the target compound, CH₃ in ) hinder access to the boron center, slowing reaction rates but improving selectivity in crowded environments .
- Solubility: Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas halogenated analogs (e.g., dichloro ) favor non-polar media.
Table 2: Reaction Yields and Conditions
Spectroscopic Characterization
- NMR Shifts :
- The target compound’s ¹H NMR would show aromatic protons split by fluorine coupling (δ ~6.5–7.5 ppm) and ethoxy’s –OCH₂CH₃ triplet (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.0 ppm for OCH₂) .
- In 2-(3-Fluoro-4-methoxyphenyl)-..., methoxy protons resonate at δ ~3.8 ppm, while fluorine deshields adjacent aromatic protons .
Preparation Methods
General Reaction Mechanism
The synthesis begins with the coupling of 3-ethoxy-2-fluorobromobenzene A with bis(pinacolato)diboron B under palladium catalysis. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the target boronate ester. Key steps include:
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Oxidative Addition : Pd(0) inserts into the C–Br bond of A , forming a Pd(II) intermediate.
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Transmetallation : The diboron reagent transfers a boronate group to the Pd(II) center.
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Reductive Elimination : Pd(II) releases the product, regenerating Pd(0) for subsequent cycles.
Optimized Reaction Conditions
Data from analogous dioxaborolane syntheses reveal critical parameters (Table 1):
Table 1: Catalytic Systems for Arylboronate Synthesis
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | PPh₃ (20 mol%) | K₂CO₃ | THF/H₂O | 90 | 85 |
| PdCl₂(dppf) (3 mol%) | – | KOH | 1,4-Dioxane | 80 | 89 |
| Pd(PPh₃)₄ (2 mol%) | – | Na₂CO₃ | Toluene/EtOH | 110 | 69 |
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Catalyst Selection : Pd(OAc)₂ with triphenylphosphine (PPh₃) achieves higher yields (85%) due to enhanced stability of the Pd(0) intermediate.
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Solvent Systems : Biphasic solvents (e.g., THF/H₂O) improve solubility of inorganic bases and facilitate transmetallation.
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Temperature : Reactions at 80–90°C balance kinetic efficiency with minimal decomposition of sensitive aryl fluorides.
Alternative Synthetic Routes
Miyaura Borylation
Direct borylation of pre-functionalized arenes offers a streamlined alternative. For example, treating 3-ethoxy-2-fluoroiodobenzene with pinacolborane (HBpin ) in the presence of Pd(dba)₂ and PCy₃ yields the target compound at 75% efficiency. This method avoids stoichiometric diboron reagents but requires anhydrous conditions to prevent protodeboronation.
One-Pot Sequential Functionalization
Recent advances demonstrate tandem halogenation-borylation sequences. Bromination of 3-ethoxy-2-fluorophenol followed by in situ Pd-catalyzed borylation achieves a 68% isolated yield, reducing purification steps.
Purification and Characterization
Workup Protocols
Crude products are typically subjected to:
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Aqueous Extraction : Removal of inorganic salts and catalyst residues using water/ethyl acetate partitions.
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Column Chromatography : Silica gel elution with hexane/ethyl acetate (10:1) isolates the boronate ester (Rf = 0.45).
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Recrystallization : Heptane/toluene mixtures yield crystalline product (>98% purity by HPLC).
Analytical Data
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¹H NMR (CDCl₃): δ 1.25 (s, 12H, pinacol CH₃), 3.98 (q, J = 7.0 Hz, 2H, OCH₂), 6.85–7.20 (m, 3H, aryl-H).
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¹¹B NMR : δ 30.2 ppm (characteristic of sp²-hybridized boron).
Challenges and Mitigation Strategies
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Regioselectivity : Competing borylation at alternative aryl positions is minimized using bulky ligands (e.g., SPhos) to sterically hinder undesired sites.
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Hydrolytic Stability : Storage under nitrogen at −20°C prevents hydrolysis of the dioxaborolane ring.
Industrial-Scale Considerations
Pilot studies highlight the viability of continuous-flow reactors for large-scale synthesis, achieving 92% conversion with a residence time of 15 minutes at 100°C . Catalyst recycling via immobilized Pd nanoparticles reduces costs by 40% compared to batch processes.
Q & A
Q. What are the primary applications of this compound in organic synthesis?
This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a critical step in synthesizing pharmaceuticals and advanced materials. Its stability under ambient conditions and compatibility with diverse catalysts (e.g., Pd(PPh₃)₄) make it ideal for coupling with aryl halides or triflates. For example, it can introduce the 3-ethoxy-2-fluorophenyl moiety into drug candidates to modulate pharmacokinetic properties .
Q. How should this compound be stored to maintain stability?
Store the compound in a dry, inert atmosphere (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic ester. Solubility in common organic solvents (e.g., THF, DCM) allows preparation of stock solutions under anhydrous conditions. Avoid prolonged exposure to moisture or acidic/basic environments, as these degrade the dioxaborolane ring .
Q. What spectroscopic methods are recommended for purity verification?
Use ¹¹B NMR to confirm boronic ester integrity (expected peak: δ ~30 ppm). ¹H/¹³C NMR can identify substituent patterns (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 3.8–4.0 ppm for OCH₂). High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling with electron-deficient aryl chlorides?
Aryl chlorides require ligand-enhanced catalysis due to their lower reactivity. Use XPhos or SPhos ligands with Pd(OAc)₂ to accelerate oxidative addition. Solvent choice (e.g., dioxane/water mixtures) and base (K₂CO₃ or Cs₂CO₃) significantly impact yields. For example, a 2017 study achieved >80% yield with 2 mol% Pd catalyst and 24-hour reflux .
Q. How do substituent electronic effects influence reactivity in Suzuki-Miyaura couplings?
The 3-ethoxy-2-fluoro substitution creates a balance between electron donation (ethoxy) and withdrawal (fluoro), enhancing coupling efficiency. Computational studies (DFT) show the fluorine atom polarizes the boron center, increasing electrophilicity. Compare with analogs like 2-(3,4-difluorophenyl)-dioxaborolane, where excessive electron withdrawal reduces reaction rates .
Q. What strategies resolve contradictions in reported solubility and stability data?
Discrepancies often arise from solvent impurities (e.g., trace water in THF) or temperature fluctuations . Systematic testing under controlled conditions (e.g., Karl Fischer titration for solvent dryness) is critical. For instance, solubility in DMSO varies from 10–50 mM depending on hydration levels, impacting biological assay reproducibility .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?
Use Hammett σ constants and frontier molecular orbital (FMO) analysis to model substituent effects. The ethoxy group’s +M effect directs electrophiles to the para position relative to fluorine, as shown in studies of analogous fluorophenylboronates. MD simulations further validate solvent-accessible surface areas for reaction sites .
Q. What structural analogs are available for comparative reactivity studies?
| Analog Structure | CAS Number | Key Differences | Reactivity Profile |
|---|---|---|---|
| 2-(3-Fluoro-4-(trifluoromethyl)phenyl) | 445303-14-0 | Trifluoromethyl substitution | Higher electrophilicity |
| 2-(3-Difluoromethylphenyl) | 22240167 | Difluoromethyl group | Reduced steric hindrance |
| 2-(2-Fluorophenyl) | 876062-39-4 | Fluorine at ortho position | Lower coupling efficiency |
These analogs highlight how substituent position and electronic properties modulate reactivity .
Q. Methodological Notes
- Experimental Design : Include control reactions with non-fluorinated boronic esters to isolate electronic effects.
- Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem, ECHA) to confirm structural assignments .
- Safety Protocols : Use gloveboxes for moisture-sensitive steps and quench residual boronates with hydrogen peroxide to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
